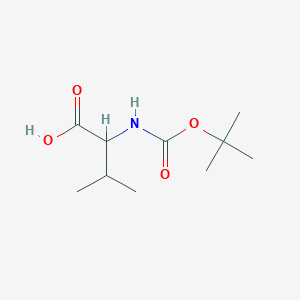

tert-Butoxycarbonyl-D-valine

Description

The exact mass of the compound Boc-D-valine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXBQTSZISFIAO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348466 | |

| Record name | Boc-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22838-58-0 | |

| Record name | Boc-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butoxycarbonyl-D-valine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butoxycarbonyl-D-valine (Boc-D-Val-OH), a critical reagent in peptide synthesis and drug development.

Chemical Properties and Identifiers

This compound is a derivative of the amino acid D-valine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for the stepwise assembly of peptides in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid | [1] |

| Synonyms | N-Boc-D-valine, Boc-D-Val-OH | [2][3][4] |

| CAS Number | 22838-58-0 | [1][2][3] |

| Molecular Formula | C10H19NO4 | [1][2] |

| Molecular Weight | 217.27 g/mol | [1][2][3] |

| Appearance | White to off-white powder or crystals | [3][4][5] |

| Melting Point | 76-80 °C | [2][3][4] |

| Predicted pKa | 4.01 ± 0.10 | |

| Specific Rotation [α]20/D | +5.0 to +8.0° (c=1 in acetic acid) | [2][3][4] |

Solubility

| Solvent | Solubility |

| Methanol | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Water | Sparingly soluble |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of Boc-protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Materials:

-

D-valine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve D-valine in an aqueous solution of sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the stirred amino acid solution.

-

Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with cold hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure this compound.

Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Valine

Boc-D-valine is a fundamental building block in Boc-chemistry SPPS. The following is a representative protocol for the incorporation of a Boc-D-valine residue into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

-

Peptide-resin with a free N-terminal amino group

-

This compound (Boc-D-Val-OH)

-

N,N'-Diisopropylcarbodiimide (DIC) or a uronium-based coupling reagent like HATU

-

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) if using HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Protocol using HATU:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Pre-activation: In a separate vessel, dissolve Boc-D-valine (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

-

Activation: Add DIPEA (6 equivalents) to the pre-activation mixture and agitate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the swollen and deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature. The completion of the reaction can be monitored using a qualitative method such as the Kaiser test.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

The acid-labile Boc group is typically removed using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

-

Washing: Wash the Boc-protected peptide-resin with DCM.

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM containing scavengers (e.g., 2.5% TIS and 2.5% water) for 20-30 minutes at room temperature. The generation of a tert-butyl cation during deprotection necessitates the use of scavengers to prevent side reactions with sensitive amino acid residues like tryptophan and methionine.

-

Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% DIPEA in DMF.

-

Washing: Wash the resin with DMF to prepare for the next coupling cycle.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of Boc-D-Valine.

Caption: A single cycle of Boc-SPPS.

Caption: Boc deprotection mechanism.

Applications in Drug Development and Research

The use of D-amino acids, such as D-valine, in peptide-based drug candidates can significantly enhance their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life. The incorporation of Boc-D-valine allows for the precise placement of this non-natural amino acid within a peptide sequence, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Furthermore, the conformational constraints imposed by D-amino acids can lead to peptides with higher receptor binding affinity and selectivity. Boc-D-valine is therefore an invaluable tool for medicinal chemists and drug development professionals in the design of novel peptide therapeutics with improved stability and efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-D-Val-OH Novabiochem 22838-58-0 [sigmaaldrich.com]

- 4. (2R)-2-(((tert-butoxy)carbonyl)amino)-3-methylbutanoic acid | C10H19NO4 | CID 637605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Boc-D-valine: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-valine (Boc-D-valine), a critical chiral building block in peptide synthesis and pharmaceutical development. This document details its chemical structure, stereochemical properties, and key applications, supported by quantitative data, experimental protocols, and logical diagrams.

Core Chemical and Physical Properties

Boc-D-valine is a derivative of the D-enantiomer of the proteinogenic amino acid valine.[1] The attachment of the tert-butoxycarbonyl (Boc) protecting group to the amino function allows for its controlled use in stepwise peptide synthesis.[1][2]

Structural and Identification Data

| Parameter | Value | Reference |

| IUPAC Name | (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [3][4] |

| Synonyms | Boc-D-Val-OH, N-Boc-D-valine, N-(tert-Butoxycarbonyl)-D-valine | [5][6] |

| CAS Number | 22838-58-0 | [3][5][7] |

| Molecular Formula | C10H19NO4 | [3][5][8] |

| Molecular Weight | 217.26 g/mol | [3][4][8] |

| SMILES | CC(C)--INVALID-LINK--O)NC(=O)OC(C)(C)C | [4][9] |

| InChI Key | SZXBQTSZISFIAO-SSDOTTSWSA-N | [1][4][9] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 79-87 °C | [5] |

| Boiling Point | 341.8 °C at 760 mmHg | [3][6] |

| Density | 1.079 g/cm³ | [3] |

| Optical Rotation | [α]D20: +4.5 to +8.0° (c=1 in AcOH) | [8] |

| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol. | [1][10] |

Stereochemistry

The stereochemistry of Boc-D-valine is fundamental to its function in chiral synthesis. The "D" designation refers to the configuration at the α-carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules.[4] This is in contrast to the naturally occurring L-valine, which has an (S) configuration at the α-carbon.[11] The incorporation of D-amino acids like Boc-D-valine into peptides can enhance their stability against enzymatic degradation by proteases, a crucial aspect in drug design.[12]

Stereochemical relationship of L-Valine, D-Valine, and Boc-D-Valine.

Experimental Protocols

Synthesis of Boc-D-valine

The synthesis of Boc-D-valine typically involves the protection of the amino group of D-valine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[1][3]

Methodology:

-

Dissolution: Dissolve D-valine in a suitable solvent mixture, such as ethyl acetate and tetrahydrofuran.[3]

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate to the solution.[3]

-

Reaction: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up:

An alternative method involves dissolving D-valine in an aqueous solution of sodium hydroxide, followed by the addition of tetrahydrofuran and di-tert-butyl dicarbonate, while maintaining the pH between 8 and 9.[3]

General workflow for the synthesis of Boc-D-valine.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized Boc-D-valine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals include those for the tert-butyl group, the isopropyl group, and the α-proton of the valine backbone.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound. For Boc-D-valine, the expected [M+H]⁺ precursor ion is at m/z 218.1387.[4]

-

High-Performance Liquid Chromatography (HPLC): Utilized to assess the purity of the final product.[5]

Applications in Peptide Synthesis

Boc-D-valine is a cornerstone in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[2][13] This methodology involves the sequential addition of amino acid residues to a growing peptide chain that is anchored to a solid support.

Role of Boc-D-valine in Boc-SPPS:

-

N-terminal Protection: The Boc group protects the α-amino group of D-valine, preventing self-polymerization and allowing for controlled coupling reactions.[1]

-

Coupling: The carboxylic acid of Boc-D-valine is activated using a coupling reagent (e.g., DCC, HBTU) and then reacted with the free N-terminus of the resin-bound peptide.[14][15]

-

Deprotection: After coupling, the Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling cycle.[13][14]

The use of Boc-D-valine and other D-amino acids is of significant interest in the development of therapeutic peptides with improved pharmacokinetic profiles.[12]

Boc-D-valine in the Boc-SPPS cycle.

References

- 1. guidechem.com [guidechem.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. (2R)-2-(((tert-butoxy)carbonyl)amino)-3-methylbutanoic acid | C10H19NO4 | CID 637605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Boc-D-valine | 22838-58-0 [chemnet.com]

- 7. Boc-D-Valine | CAS No- 22838-58-0 | Simson Pharma Limited [simsonpharma.com]

- 8. Boc-D-Val-OH Novabiochem 22838-58-0 [sigmaaldrich.com]

- 9. N-Boc-D-valine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Cas 22838-58-0,Boc-D-Valine | lookchem [lookchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. rsc.org [rsc.org]

Characterization of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid, commonly known as Boc-D-Valine, is a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry and drug development. Its tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise peptide synthesis, preventing unwanted side reactions. The D-configuration of the valine residue is of particular interest in designing peptides with enhanced stability against enzymatic degradation and for probing specific biological interactions. This technical guide provides a comprehensive overview of the characterization of Boc-D-Valine, including its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

The physical and chemical properties of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| CAS Number | 22838-58-0 | [1] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 79-87 °C | |

| Optical Rotation | [α]²⁰/D +4.5° to +7.5° (c=1 in acetic acid) | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | [1] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Boc-D-Valine. While specific experimental spectra for the (R)-isomer can vary slightly based on solvent and instrument parameters, the expected chemical shifts are well-established. Below are typical ¹H and ¹³C NMR chemical shifts for the related L-isomer, which are expected to be nearly identical for the D-isomer.

¹H NMR (Proton NMR) :

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | singlet | 9H |

| -CH(CH₃)₂ | ~0.94, ~1.00 | doublet, doublet | 6H |

| -CH(CH₃)₂ | ~2.20 | multiplet | 1H |

| α-CH | ~4.03 | doublet | 1H |

| -NH | ~5.09 | doublet | 1H |

| -COOH | ~10.9 | broad singlet | 1H |

Note: Data is based on the L-isomer (N-Boc-L-valine) and may show slight variations for the D-isomer. The presence of rotamers due to hindered C-N rotation can sometimes lead to the appearance of multiple signals for some protons.[3]

¹³C NMR (Carbon-13 NMR) :

| Carbon | Chemical Shift (ppm) |

| -C(CH₃)₃ (Boc) | ~28.3 |

| -CH(CH₃)₂ | ~17.5, ~19.0 |

| -CH(CH₃)₂ | ~31.5 |

| α-CH | ~59.0 |

| -C(CH₃)₃ (Boc) | ~79.5 |

| C=O (Boc) | ~155.8 |

| C=O (acid) | ~176.0 |

Note: Data is based on the L-isomer (N-Boc-L-valine).[2]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of Boc-D-Valine. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its deprotonated molecule [M-H]⁻ in negative ion mode or as its protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ in positive ion mode.

| Ion | Expected m/z |

| [M+H]⁺ | 218.1387 |

| [M+Na]⁺ | 240.1206 |

| [M-H]⁻ | 216.1241 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| N-H (Amine) | 3300-3500 | Stretching vibration |

| C-H (Alkyl) | 2850-3000 | Stretching vibration |

| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |

| C=O (Boc) | ~1690 | Stretching vibration |

| C-N | 1000-1200 | Stretching vibration |

Experimental Protocols

Synthesis of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic Acid

A common method for the synthesis of Boc-D-Valine involves the reaction of D-valine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

D-Valine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve D-valine in a mixture of dioxane (or THF) and water.

-

Add a base such as sodium hydroxide or triethylamine to the solution to deprotonate the amino group.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous residue with a nonpolar solvent like hexane to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Caption: General workflow for the synthesis of Boc-D-Valine.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of Boc-D-Valine. A reversed-phase method is typically employed.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm or 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the Boc-D-Valine sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Typical Gradient Program:

-

Start with 5% Solvent B.

-

Ramp to 95% Solvent B over 20 minutes.

-

Hold at 95% Solvent B for 5 minutes.

-

Return to 5% Solvent B over 1 minute.

-

Equilibrate at 5% Solvent B for 5-10 minutes before the next injection.

Role in Signaling Pathways and Drug Development

While (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid is primarily a synthetic intermediate, the D-valine it provides is of significant interest in drug development due to the roles of D-amino acids in various biological processes. D-amino acids are increasingly recognized as important signaling molecules in mammals.[4]

Neurological Signaling: D-amino acids, such as D-serine and D-aspartate, are known to act as neurotransmitters or neuromodulators in the central nervous system.[4] They are particularly known for their role as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory.[4][5] The incorporation of D-valine into peptide-based drug candidates can influence their interaction with neuronal receptors and their overall pharmacokinetic profile.

Cancer Metabolism and Signaling: Branched-chain amino acids (BCAAs), including valine, play a complex role in cancer. Altered BCAA metabolism has been linked to tumor growth and progression.[6] The catabolism of BCAAs can fuel the tricarboxylic acid (TCA) cycle, providing energy for cancer cells.[7] Furthermore, BCAAs can activate the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[8] Designing peptide-based therapeutics with D-valine could potentially modulate these pathways.

Caption: A simplified diagram of D-amino acid involvement in NMDA receptor signaling.

References

- 1. guidechem.com [guidechem.com]

- 2. N-Boc-L-valine(13734-41-3) 13C NMR [m.chemicalbook.com]

- 3. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

- 4. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role of Branched-chain Amino Acid Metabolism in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Stability of Boc-D-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of N-tert-butoxycarbonyl-D-valine (Boc-D-valine), a critical raw material in peptide synthesis and pharmaceutical development. Understanding the stability profile of Boc-D-valine is essential for ensuring the quality, efficacy, and safety of therapeutic peptides and other pharmaceutical products. This document outlines the intrinsic stability of Boc-D-valine, its degradation pathways under various stress conditions, and recommended analytical methodologies for its characterization and stability assessment.

Physicochemical Properties

Boc-D-valine is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Boc-D-valine

| Property | Value | References |

| Chemical Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid | [1] |

| Synonyms | N-Boc-D-valine, Boc-D-Val-OH | [2][3] |

| CAS Number | 22838-58-0 | [2][3] |

| Molecular Formula | C10H19NO4 | [2][3] |

| Molecular Weight | 217.27 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 79-87 °C; 164-165 °C (Note: a wide range is reported, suggesting potential polymorphism or variability in measurement conditions) | [2] |

| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol. | [1] |

| pKa | 4.01 ± 0.10 (Predicted) | [1] |

Chemical Stability

The chemical stability of Boc-D-valine is largely dictated by the tert-butoxycarbonyl (Boc) protecting group, which is known for its stability under neutral and basic conditions but is labile to acid and thermal stress.[5][6][]

Hydrolytic Stability

The Boc group is generally stable to alkaline hydrolysis and many nucleophiles.[][8] However, it is susceptible to cleavage under acidic conditions. The degradation pathway involves the protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide to yield the free D-valine.

Potential Hydrolytic Degradation Pathway of Boc-D-valine

Caption: Acid-catalyzed hydrolysis of Boc-D-valine.

Table 2: Predicted Hydrolytic Stability of Boc-D-valine

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (pH < 4) | Labile | D-valine, Isobutylene, Carbon Dioxide |

| Neutral (pH 6-8) | Stable | - |

| Basic (pH > 8) | Stable | - |

Oxidative Stability

Photostability

According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances. This involves exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV light. While specific photostability studies on Boc-D-valine are not publicly available, studies on other amino acids suggest that photodegradation can occur, potentially leading to the formation of radical species and subsequent degradation products.[9]

Thermal Stability

The Boc protecting group is known to be thermally labile.[10] Thermal degradation of Boc-D-valine is expected to proceed via the elimination of isobutylene and carbon dioxide, similar to the acid-catalyzed pathway. The decomposition temperature can be determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 3: Summary of Chemical Stability under Forced Degradation Conditions

| Stress Condition | Expected Outcome | Primary Degradation Pathway |

| Acid Hydrolysis (e.g., 0.1 M HCl) | Degradation | Cleavage of Boc group |

| Base Hydrolysis (e.g., 0.1 M NaOH) | Stable | - |

| Oxidation (e.g., 3% H2O2) | Potential for degradation | Oxidation of the amino acid moiety |

| Photolysis (ICH Q1B) | Potential for degradation | Photochemical reactions |

| Thermal (Dry Heat) | Degradation | Thermolytic cleavage of the Boc group |

Physical Stability

The physical stability of Boc-D-valine pertains to its solid-state properties, including crystallinity, hygroscopicity, and potential for polymorphism.

Solid-State Characterization

-

X-Ray Powder Diffraction (XRPD): This technique is essential for characterizing the crystalline form of Boc-D-valine and identifying any potential polymorphic or amorphous forms.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect any phase transitions that may occur upon heating.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and solvent/water content.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. While specific hygroscopicity data for Boc-D-valine is not available, studies on other amino acids have shown varying degrees of water uptake.[11][12][13] It is recommended to store Boc-D-valine in a cool, dry place in tightly sealed containers to minimize moisture absorption.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of Boc-D-valine.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Boc-D-valine from its potential degradation products.

Experimental Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of all species (e.g., 5-95% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Sample Preparation: Dissolve Boc-D-valine in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

Forced Degradation Studies

-

Acid Hydrolysis: Incubate a solution of Boc-D-valine in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Incubate a solution of Boc-D-valine in 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Treat a solution of Boc-D-valine with 3% hydrogen peroxide at room temperature for a defined period.

-

Photostability: Expose solid Boc-D-valine and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Thermal Degradation: Expose solid Boc-D-valine to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.

Solid-State Characterization Protocols

-

XRPD: Analyze the crystalline powder using a diffractometer with Cu Kα radiation. Scan over a 2θ range of 2° to 40°.

-

DSC: Heat a sample of Boc-D-valine in a sealed aluminum pan from ambient temperature to above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

TGA: Heat a sample of Boc-D-valine in an open pan from ambient temperature to a temperature where complete decomposition occurs (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Hygroscopicity: Store samples of Boc-D-valine at a constant temperature (e.g., 25 °C) in desiccators containing saturated salt solutions to maintain various relative humidity (RH) levels (e.g., 20%, 40%, 60%, 80%, 90%). Monitor the weight change over time until equilibrium is reached.

Storage and Handling

Based on the available stability information, the following storage and handling recommendations are provided:

-

Storage Temperature: Store in a cool, dry place.[1] Recommended storage temperatures from suppliers range from 0-8 °C to room temperature.[2]

-

Container: Keep in tightly sealed containers to protect from moisture and light.[1]

-

Handling: Use appropriate personal protective equipment, including gloves, goggles, and a lab coat, when handling Boc-D-valine.[1]

Conclusion

Boc-D-valine is a chemically stable compound under neutral and basic conditions at ambient temperatures. Its primary liabilities are acidic conditions and elevated temperatures, which lead to the cleavage of the Boc protecting group. A thorough understanding of its physical and chemical stability, as outlined in this guide, is paramount for its effective use in research and pharmaceutical manufacturing. The implementation of robust analytical methods and appropriate storage conditions will ensure the integrity and purity of Boc-D-valine throughout its lifecycle.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. N-(tert-Butoxycarbonyl)-D-valine 22838-58-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. db.cngb.org [db.cngb.org]

An In-depth Technical Guide to Boc-D-valine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-D-valine (Boc-D-valine), a critical building block in peptide synthesis and drug discovery. We will delve into its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the development of therapeutic peptides, with a focus on C-C chemokine receptor 1 (CCR1) antagonists for the treatment of rheumatoid arthritis.

Physicochemical Properties of Boc-D-valine

Boc-D-valine is a derivative of the amino acid D-valine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 22838-58-0 | [2][3][4][5][6][7] |

| Molecular Formula | C10H19NO4 | [2][3][4][6] |

| Molecular Weight | 217.26 g/mol | [4][7][8] |

Role in Peptide Synthesis and Drug Development

The Boc protecting group is instrumental in the Boc/Bzl protection strategy for SPPS.[9] This method relies on the graduated acid lability of the protecting groups, where the Boc group can be removed under milder acidic conditions (e.g., with trifluoroacetic acid, TFA) compared to the more robust side-chain protecting groups.[10] This allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Boc-D-valine, in particular, is utilized in the synthesis of peptides with specific stereochemistry. The incorporation of D-amino acids can enhance the metabolic stability of peptides and influence their conformational properties, which is often desirable in drug design. One notable application is in the synthesis of selective CCR1 antagonists for the potential treatment of inflammatory conditions like rheumatoid arthritis.[11]

Experimental Protocols

Below are detailed methodologies for the key steps involved in using Boc-D-valine in solid-phase peptide synthesis.

Boc Deprotection Protocol

This protocol outlines the removal of the N-terminal Boc group from the peptide-resin to allow for the coupling of the next amino acid.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for approximately 5 minutes.

-

Pre-wash: Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM.

-

Deprotection: Stir the peptide-resin in the 50% TFA/DCM solution for an additional 15 to 25 minutes.

-

Washing: Wash the deprotected peptide-resin twice with DCM and twice with isopropanol (IPA) to remove residual TFA.[6]

-

Neutralization: Before the next coupling step, neutralize the resulting TFA salt by treating the resin with a 50% solution of diisopropylethylamine (DIEA) in DCM.[7]

Peptide Cleavage from the Resin (TFMSA Method)

This protocol describes the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups using trifluoromethanesulfonic acid (TFMSA).

Caution: TFMSA is an extremely strong and corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Resin Preparation: Place the dried peptide-resin in a round-bottom flask equipped with a stirring bar.

-

Cleavage Cocktail Preparation: In a separate flask, cool the cleavage cocktail (e.g., 1.95 mL TMSOTf, 6.90 mL TFA, 1.2 mL m-cresol for 1g of resin) to 0°C in an ice bath.

-

Cleavage Reaction: Add the cooled cleavage mixture to the resin and stir at 0°C for 2 hours to ensure complete deprotection and cleavage.

-

Resin Removal: Filter the resin under reduced pressure and wash it twice with fresh, cold TFA.

-

Peptide Precipitation: Combine the filtrates and add an 8-10 fold volume of cold diethyl ether dropwise to precipitate the crude peptide.

-

Peptide Isolation: Isolate the precipitated peptide by centrifugation or filtration.[8]

Application in Targeting the CCR1 Signaling Pathway in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints. The chemokine receptor CCR1 is highly expressed on various immune cells, including macrophages, which are key players in the inflammatory cascade within the synovium. The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers downstream signaling pathways that promote the recruitment and activation of these inflammatory cells, perpetuating the disease process.[2][8]

Peptide-based antagonists of CCR1, potentially synthesized using Boc-D-valine, can block this interaction and thereby inhibit the inflammatory signaling cascade. The diagram below illustrates the CCR1 signaling pathway and the point of intervention for a CCR1 antagonist.

Caption: CCR1 signaling pathway and inhibition by a peptide antagonist.

By blocking the binding of chemokines to the CCR1 receptor, the antagonist prevents the activation of downstream signaling molecules such as G-proteins, PLC, PKC, and NF-κB.[8] This ultimately leads to a reduction in the inflammatory response, highlighting the therapeutic potential of CCR1 antagonists in rheumatoid arthritis. The use of Boc-D-valine in the synthesis of such peptide antagonists underscores its importance in the development of novel therapeutics.

References

- 1. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]

- 5. Chemokine receptor expression and in vivo signaling pathways in the joints of rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are CCR1 agonists and how do they work? [synapse.patsnap.com]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. Frontiers | Chemokines and chemokine receptors as promising targets in rheumatoid arthritis [frontiersin.org]

- 9. Role of Chemokines and Chemokine Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of the CCR1 antagonist, BMS-817399, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemokine blockade: a new era in the treatment of rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Tert-Butoxycarbonyl-D-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tert-Butoxycarbonyl-D-valine (Boc-D-valine) in a range of common laboratory solvents. Understanding the solubility characteristics of this crucial protected amino acid is paramount for its effective use in peptide synthesis, pharmaceutical research, and drug development. This document presents both qualitative and quantitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solvent selection.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in various organic solvents and water. The following table summarizes the available data. It is important to note that some quantitative data is for the L-enantiomer, Boc-L-valine; however, the solubility properties of enantiomers are generally very similar.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL (for L-enantiomer)[1] | Soluble[2][3] |

| Dimethylformamide (DMF) | Amide | ~108.6 mg/mL (1 mmole in 2 mL)[4] | Soluble[2][3][5] |

| Methanol | Alcohol | Not available | Soluble[2][3] |

| Ethanol | Alcohol | Not available | Freely Soluble (for L-enantiomer)[6] |

| Chloroform | Halogenated Hydrocarbon | Not available | Soluble[2][3], Freely Soluble (for L-enantiomer)[6] |

| Dichloromethane | Halogenated Hydrocarbon | Not available | Soluble (for L-enantiomer)[5] |

| Diethyl Ether | Ether | Not available | Freely Soluble (for L-enantiomer)[6] |

| Water | Protic Solvent | Not available | Sparingly Soluble[7], Slightly Soluble (for L-enantiomer)[6], Less Soluble[5] |

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of saturation and can be adapted for various analytical techniques for quantification.

1. Materials and Equipment:

-

This compound (powder)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification (optional, for precise quantitative analysis)

2. Procedure:

-

Step 1: Preparation of Saturated Solutions

-

Accurately weigh a specific amount of this compound (e.g., 20 mg) into a vial.

-

Add a small, precise volume of the chosen solvent (e.g., 0.2 mL) to the vial.

-

Cap the vial tightly and vortex for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached. A constant temperature is crucial as solubility is temperature-dependent.

-

Visually inspect the vial for any undissolved solid. If all the solid has dissolved, add a further accurately weighed amount of Boc-D-valine and repeat the agitation step. Continue this process until a saturated solution with excess solid is obtained.

-

-

Step 2: Separation of the Saturated Solution

-

Once equilibrium is reached and excess solid is present, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter. This ensures that the analyzed solution is free of undissolved solute.

-

-

Step 3: Quantification of Solute

-

Gravimetric Method (for less volatile solvents):

-

Accurately weigh an empty, dry container.

-

Transfer a precise volume of the filtered saturated solution to the container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the Boc-D-valine.

-

Once all the solvent has been removed, re-weigh the container with the dried solute.

-

Calculate the solubility based on the mass of the solute and the volume of the solution used.

-

-

Chromatographic/Spectroscopic Method (for higher accuracy and volatile solvents):

-

Prepare a series of standard solutions of Boc-D-valine of known concentrations in the same solvent.

-

Analyze the standards using a suitable analytical method (e.g., HPLC with UV detection) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking the dilution factor into account.

-

-

3. Data Reporting:

-

Report the solubility in standard units such as mg/mL or g/100mL.

-

Always specify the temperature at which the solubility was determined.

Logical Workflow for Solvent Selection

The choice of an appropriate solvent is a critical step in any process involving this compound. The following diagram illustrates a logical workflow for selecting a suitable solvent based on the desired application.

Caption: Solvent selection workflow for Boc-D-valine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Boc-L-valine CAS#: 13734-41-3 [m.chemicalbook.com]

- 3. BOC-L-Valine - CD Formulation [formulationbio.com]

- 4. Boc-D-Val-OH Novabiochem® | 22838-58-0 [sigmaaldrich.com]

- 5. CAS 13734-41-3: Boc-L-valine | CymitQuimica [cymitquimica.com]

- 6. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. guidechem.com [guidechem.com]

The Unseen Half: A Technical Guide to the Natural Occurrence and Significance of D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered anomalies in a world dominated by their L-enantiomers, D-amino acids are now recognized as crucial players in a vast array of biological processes across all domains of life. From their fundamental role in the structural integrity of bacterial cell walls to their subtle yet profound influence on neurotransmission and endocrine function in mammals, the significance of these "unnatural" amino acids is becoming increasingly apparent. This technical guide provides an in-depth exploration of the natural occurrence, metabolism, and physiological roles of D-amino acids. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the analytical techniques used to study these molecules, their involvement in key signaling pathways, and their burgeoning potential in therapeutics.

Natural Occurrence of D-Amino Acids

D-amino acids are found in a wide range of organisms, from microorganisms to mammals. Their distribution and concentration, however, vary significantly.

In Bacteria and Archaea

Bacteria are the most prolific producers and utilizers of D-amino acids.[1] They synthesize a variety of D-amino acids, with D-alanine and D-glutamate being the most common.[2] These are integral components of peptidoglycan, the polymer that forms the bacterial cell wall, providing structural rigidity and resistance to most proteases.[2][3] Some bacteria can even release D-amino acids into their environment to regulate cell wall remodeling, biofilm formation, and spore germination.[3][4] While less studied, D-amino acids have also been found in the cell walls of some archaea.[2]

In Mammals

In mammals, D-amino acids are present in smaller quantities compared to their L-counterparts and are derived from endogenous synthesis, diet, and the gut microbiota.[5] The two most prominent and well-studied D-amino acids in mammals are D-serine and D-aspartate.[6]

-

D-Serine: Found in high concentrations in the brain, particularly in the cerebral cortex, hippocampus, and hypothalamus.[7] It is a key neuromodulator, acting as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[8]

-

D-Aspartate: Also present in the nervous and endocrine systems, D-aspartate is involved in neurogenesis and hormone regulation.[7][9] Its levels are particularly high during embryonic development.[9]

Other D-amino acids, such as D-alanine, D-proline, and D-leucine, are also found in various mammalian tissues and fluids, although their physiological roles are less understood.[7]

Quantitative Distribution of D-Amino Acids

The precise quantification of D-amino acids is crucial for understanding their physiological and pathological roles. The following tables summarize the concentrations of key D-amino acids in various mammalian tissues and foodstuffs.

Table 1: Distribution of D-Amino Acids in Mammalian Tissues

| D-Amino Acid | Tissue | Species | Concentration | Reference(s) |

| D-Serine | Brain (Hippocampus) | Mouse | ~10-2000 times higher than blood | [10] |

| Brain (Cortex) | Mouse | ~10-2000 times higher than blood | [10] | |

| Hypothalamus | Rat | High levels | [7] | |

| D-Aspartate | Brain | Rat | High levels in embryonic and early postnatal stages | [9] |

| Pituitary Gland | Rat | High levels | [7] | |

| Testis | Rat | High levels | [7] | |

| Adrenal Gland | Rat | High levels | [7] | |

| D-Alanine | Pituitary Gland | Mammals | Relatively abundant | [7] |

| Pancreas | Mammals | Relatively abundant | [7] |

Table 2: D-Amino Acid Content in Common Foodstuffs

| Foodstuff | D-Amino Acid | Concentration (% of total amino acid) | Reference(s) |

| Yogurt | D-Alanine | 64-68% (of free alanine) | [11] |

| D-Aspartic Acid | 20-32% (of free aspartic acid) | [11] | |

| D-Glutamic Acid | 53-56% (of free glutamic acid) | [11] | |

| Mature Cheese | D-Alanine | 20-45% (of free alanine) | [11] |

| D-Aspartic Acid | 8-35% (of free aspartic acid) | [11] | |

| D-Glutamic Acid | 5-22% (of free glutamic acid) | [11] | |

| Milk Powder | D-Aspartic Acid | 4-5% | [11] |

| D-Alanine | 8-12% | [11] | |

| Fermented Dairy Products | D-Alanine | 1.35–2.48 mg/100 g | [3] |

| D-Aspartic Acid | 0.31–0.37 mg/100 g | [3] | |

| D-Glutamic Acid | 1.09–2.13 mg/100 g | [3] |

Metabolism of D-Amino Acids

The synthesis and degradation of D-amino acids are tightly regulated by specific enzymes.

-

Racemases: These enzymes catalyze the interconversion of L- and D-amino acids. In mammals, serine racemase is responsible for the synthesis of D-serine from L-serine.[8] An aspartate racemase has also been identified.

-

D-Amino Acid Oxidase (DAO): This flavoenzyme is responsible for the degradation of neutral and basic D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[12]

-

D-Aspartate Oxidase (DDO): This enzyme specifically catalyzes the oxidative deamination of acidic D-amino acids like D-aspartate and D-glutamate.[4]

Physiological Significance of D-Amino Acids

D-amino acids play multifaceted roles in the physiology of various organisms.

In the Nervous System

The most well-characterized role of D-amino acids in mammals is in the central nervous system.

-

D-Serine and NMDA Receptor Modulation: D-serine is a potent co-agonist of the NMDA receptor, a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory.[8][11] D-serine binds to the "glycine site" on the GluN1 subunit of the NMDA receptor, and its presence is essential for receptor activation by glutamate.[13] The synthesis and release of D-serine are tightly regulated, and dysregulation of D-serine signaling has been implicated in neurological and psychiatric disorders.[8]

In the Endocrine System

D-aspartate is increasingly recognized for its role in the endocrine system, particularly in the regulation of hormone synthesis and release.[7] It has been shown to stimulate the release of luteinizing hormone (LH) and testosterone.[14] Experimental evidence suggests that D-aspartate acts at multiple levels of the hypothalamic-pituitary-gonadal axis.[7]

In Bacteria

D-amino acids are essential for the survival and adaptation of many bacteria.

-

Cell Wall Synthesis: D-alanine and D-glutamate are critical components of peptidoglycan, providing resistance to proteases and contributing to the structural integrity of the cell wall.[3]

-

Biofilm Regulation: Some bacteria release a mixture of D-amino acids to control the disassembly of biofilms, which are communities of bacteria encased in a self-produced matrix.[4]

-

Signaling Molecules: Extracellular D-amino acids can act as signaling molecules, allowing bacteria to communicate and coordinate their behavior in response to environmental changes.[4]

D-Amino Acids in Drug Development

The unique properties of D-amino acids make them attractive tools for drug development, particularly in the field of peptide therapeutics.

-

Enhanced Stability: Replacing L-amino acids with their D-enantiomers in a peptide sequence can significantly increase its resistance to proteolytic degradation, thereby extending its half-life in the body.[15][16]

-

Improved Bioavailability: The increased stability of D-amino acid-containing peptides can lead to improved oral bioavailability.[16]

-

Modulation of Activity: The introduction of a D-amino acid can alter the conformation of a peptide, potentially enhancing its binding affinity to a target receptor or leading to novel biological activities.[17]

Several FDA-approved drugs contain D-amino acids or their derivatives, highlighting their therapeutic potential. For example, the synthetic somatostatin analog, octreotide, contains a D-phenylalanine residue which contributes to its enhanced stability.[18]

D-Amino Acids as Biomarkers

Alterations in the levels of D-amino acids have been associated with various pathological conditions, suggesting their potential as diagnostic and prognostic biomarkers.[19] For example, changes in D-serine levels in the blood and cerebrospinal fluid have been linked to neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[19] The development of sensitive and high-throughput analytical methods is crucial for advancing the use of D-amino acids in clinical diagnostics.

Experimental Protocols

Quantification of D-Amino Acids by HPLC

This protocol outlines a general method for the quantification of D-amino acids in biological samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

-

Sample (e.g., plasma, tissue homogenate)

-

Trichloroacetic acid (TCA) for deproteinization

-

Derivatization reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC))

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phases (e.g., acetate buffer and methanol/acetonitrile gradient)

-

D- and L-amino acid standards

Procedure:

-

Sample Preparation:

-

For plasma or serum, deproteinize by adding an equal volume of 10% TCA, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

-

For tissue samples, homogenize in a suitable buffer and then deproteinize with TCA as described above.

-

-

Derivatization:

-

Mix a specific volume of the deproteinized sample with the OPA/NAC derivatization reagent.

-

Incubate the mixture at room temperature for a defined period (e.g., 2 minutes) to allow the reaction to complete.

-

-

HPLC Analysis:

-

Inject a specific volume of the derivatized sample onto the C18 column.

-

Elute the diastereomeric derivatives using a gradient of the mobile phases. The exact gradient will depend on the specific amino acids being analyzed.

-

Detect the fluorescent derivatives using the fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).

-

-

Quantification:

-

Create a standard curve by running known concentrations of D- and L-amino acid standards through the same derivatization and HPLC procedure.

-

Determine the concentration of D-amino acids in the sample by comparing the peak areas to the standard curve.

-

D-Amino Acid Oxidase (DAO) Activity Assay

This protocol describes a colorimetric assay to measure the activity of DAO in a sample.

Materials:

-

Sample containing DAO (e.g., tissue homogenate)

-

D-amino acid substrate (e.g., D-alanine)

-

Peroxidase

-

A chromogenic peroxidase substrate (e.g., o-dianisidine)

-

Phosphate buffer (pH 8.3)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the phosphate buffer, D-amino acid substrate, peroxidase, and the chromogenic substrate.

-

-

Enzyme Reaction:

-

Add a specific volume of the sample containing DAO to the reaction mixture to initiate the reaction.

-

The DAO will oxidize the D-amino acid, producing hydrogen peroxide (H₂O₂).

-

The peroxidase will then use the H₂O₂ to oxidize the chromogenic substrate, resulting in a color change.

-

-

Measurement:

-

Measure the change in absorbance at the appropriate wavelength for the chromogenic substrate over time using a spectrophotometer.

-

-

Calculation of Activity:

-

The rate of change in absorbance is proportional to the DAO activity in the sample. Calculate the specific activity based on the extinction coefficient of the oxidized chromogen and the protein concentration of the sample.

-

Conclusion

The study of D-amino acids has transitioned from a niche area of biochemistry to a vibrant and rapidly expanding field with significant implications for neurobiology, endocrinology, microbiology, and drug development. The once-held dogma of L-amino acid exclusivity in higher organisms has been definitively overturned, revealing a more complex and nuanced biological landscape. As analytical techniques continue to improve in sensitivity and throughput, we can expect to uncover even more profound and diverse roles for these fascinating molecules. For researchers and drug development professionals, a deep understanding of D-amino acid biology is no longer a curiosity but a necessity for innovation and discovery.

References

- 1. toolbox.foodcomp.info [toolbox.foodcomp.info]

- 2. 2021 FDA TIDES (Peptides and Oligonucleotides) Harvest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Feedback inactivation of D-serine synthesis by NMDA receptor-elicited translocation of serine racemase to the membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. swolverine.com [swolverine.com]

- 13. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling | Journal of Neuroscience [jneurosci.org]

- 16. pnas.org [pnas.org]

- 17. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 18. researchgate.net [researchgate.net]

- 19. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis, natural product synthesis, and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone for the protection of amines. Its widespread adoption is a testament to its reliability, ease of introduction and cleavage, and its crucial role in orthogonal protection strategies. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemistry to its practical applications, supported by detailed experimental protocols and quantitative data.

The Chemistry of the Boc Protecting Group: A Tale of Stability and Lability

The Boc group is a carbamate-based protecting group prized for its stability under a wide range of reaction conditions, yet its susceptibility to facile removal under specific acidic conditions.[1][2] This dual nature is the key to its utility.

Protection of Amines: The introduction of the Boc group, or N-Boc protection, is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, in the presence of a base.[3][4] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable tert-butyl carbamate.[5] The choice of base and solvent can be adapted to the specific substrate, with common options including triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP).[4][6]

Deprotection of N-Boc Amines: The removal of the Boc group is most commonly accomplished using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in a solvent like dichloromethane (DCM).[1][7] The acid-catalyzed deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine.[5][8] This clean decomposition pathway is a significant advantage of the Boc group.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is highly dependent on the substrate and the chosen reaction conditions. The following tables summarize typical conditions and reported yields for these transformations.

Table 1: Representative Conditions for N-Boc Protection of Amines

| Amine Substrate | Reagents | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary Aliphatic Amine | Boc₂O (1.1 eq) | TEA (1.2 eq) | DCM | Room Temp | 2 h | >95 | [4] |

| Primary Aromatic Amine | Boc₂O (1.1 eq) | NaOH (1.2 eq) | 1,4-Dioxane/H₂O | Room Temp | 4 h | ~90 | [9] |

| Secondary Amine | Boc₂O (1.5 eq) | DMAP (cat.) | Acetonitrile | Room Temp | 12 h | >90 | [10] |

| Amino Acid | Boc₂O (1.1 eq) | NaHCO₃ | Acetone/H₂O | 0 to Room Temp | 6 h | 85-95 | [11] |

| Aminoglycosides | Boc₂O (1.6 eq) | TEA | H₂O/Methanol | 55 | 16 h | 90-97 | [12] |

Table 2: Common Methods for N-Boc Deprotection

| N-Boc Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Boc Aniline | 25% TFA in DCM | DCM | Room Temp | 2 h | >95 | [13] |

| N-Boc Alanine | 4M HCl in Dioxane | 1,4-Dioxane | Room Temp | 1-4 h | Quantitative | [7] |

| Sterically Hindered N-Boc Amine | TMSI (1.5 eq), then MeOH | CH₂Cl₂ | Room Temp | 30 min | ~90 | [10] |

| Acid-Sensitive Substrate | ZnBr₂ (2-3 eq) | DCM | Room Temp | Overnight | 80-95 | [4] |

| Various N-Boc Amines | Oxalyl chloride, Methanol | Methanol | Room Temp | 1-4 h | up to 90 | [14] |

Experimental Protocols

3.1. General Procedure for N-Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

-

Triethylamine (TEA) (1.2 mmol, 1.2 eq)

-

Dichloromethane (DCM) (10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine in DCM in a round-bottom flask.

-

Add TEA to the solution and stir for 5 minutes at room temperature.

-

Add Boc₂O to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.[4]

3.2. General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected amine (1.0 mmol)

-

Trifluoroacetic acid (TFA) (2-10 mL)

-

Dichloromethane (DCM) (10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected amine in DCM in a round-bottom flask.[13]

-

Add TFA to the solution. The amount of TFA can range from a 25% solution in DCM to neat TFA, depending on the substrate's reactivity.[1][13]

-

Stir the reaction at room temperature. The reaction is often rapid, and its progress can be monitored by TLC.[7] Effervescence due to the evolution of CO₂ is typically observed.[8]

-

Upon completion, carefully remove the excess TFA and DCM under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[7]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[7]

Visualizing the Role of the Boc Group

The following diagrams illustrate the key chemical transformations and strategic applications of the Boc protecting group.

Caption: Mechanism of N-Boc protection of an amine using Boc₂O and a base.

Caption: Acid-catalyzed deprotection mechanism of an N-Boc protected amine.

Orthogonality: The Key to Complex Synthesis

A significant advantage of the Boc group is its orthogonality with other common amine protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.[2][3] Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using different deprotection conditions.

-

Boc vs. Fmoc: The Boc group is acid-labile, while the Fmoc group is base-labile (cleaved by piperidine).[2][9] This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS).[1]

-

Boc vs. Cbz: The Cbz group is typically removed by catalytic hydrogenolysis (H₂/Pd).[2] The Boc group is stable to these conditions, allowing for selective deprotection.[15]

This orthogonal relationship enables chemists to construct complex molecules with multiple amine functionalities by selectively deprotecting and modifying specific sites.

Caption: Orthogonal deprotection strategy for Boc, Fmoc, and Cbz protecting groups.

Applications in Peptide Synthesis

The Boc group played a pivotal role in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[1] In Boc-based SPPS, the α-amino group of the growing peptide chain is temporarily protected with a Boc group.[16] The synthesis cycle involves the deprotection of the Boc group with TFA, followed by the coupling of the next Boc-protected amino acid.[1] This iterative process allows for the efficient assembly of long peptide chains. While the Fmoc-based strategy has become more prevalent due to its milder deprotection conditions, Boc-SPPS remains a valuable tool, particularly for the synthesis of certain complex or hydrophobic peptides.[16]

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the modern organic chemist. Its well-defined chemistry, predictable reactivity, and orthogonality with other key protecting groups have solidified its position in the synthesis of a vast array of complex molecules, from therapeutic peptides to intricate natural products. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage the Boc group in their synthetic endeavors, paving the way for future discoveries and innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemtips.wordpress.com [chemtips.wordpress.com]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

The Guardian of the Chain: A Technical History of Boc Protection in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of peptide chemistry for over half a century. Its introduction revolutionized the synthesis of peptides, paving the way for the routine construction of complex biomolecules that have transformed medicine and biological research. This in-depth technical guide explores the historical development of Boc protection, from its conceptualization to its refinement in modern solid-phase peptide synthesis (SPPS). We will delve into the core chemical principles, provide detailed experimental protocols for its use, present quantitative data to compare methodologies, and visualize key processes to offer a comprehensive resource for professionals in the field.

The Dawn of a New Era: The Genesis of the Boc Group

Prior to the 1950s, peptide synthesis was a laborious process, fraught with low yields and challenging purifications. The breakthrough came in 1957 when Louis A. Carpino first reported the use of the tert-butyloxycarbonyl (Boc) group as an N-protecting group for amino acids.[1] What made the Boc group so revolutionary was its unique acid lability. It could be readily removed under acidic conditions that left other protecting groups, such as the benzyl-based side-chain protectors, intact. This "orthogonality" was the key to unlocking efficient, stepwise peptide synthesis.

The true potential of the Boc group was realized in the early 1960s through the pioneering work of R. Bruce Merrifield. In his Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS), Merrifield ingeniously anchored the C-terminal amino acid to an insoluble polymer support.[2] This allowed for the easy removal of excess reagents and byproducts by simple filtration and washing, dramatically simplifying the synthetic process. The Boc group, with its selective acid-lability, was the perfect partner for this new methodology. Merrifield's seminal 1963 paper in the Journal of the American Chemical Society detailed the first synthesis of a tetrapeptide using this groundbreaking approach, and in 1964, he reported an improved synthesis of the nonapeptide bradykinin, solidifying the role of Boc-SPPS as a powerful tool for chemical biology.[3][4][5]

The Boc/Bzl Strategy: A Chemical Symphony

The classical Boc-SPPS strategy, often referred to as the Boc/Bzl strategy, relies on a carefully orchestrated interplay of protecting groups with differential acid stability. The α-amino group of the incoming amino acid is temporarily protected with the Boc group, while the reactive side chains are protected by more acid-stable benzyl-based groups.

The synthesis proceeds through a series of iterative cycles, each consisting of two key steps:

-

Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the growing peptide chain.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated N-terminal amine.

This cycle is repeated until the desired peptide sequence is assembled. Finally, a strong acid is used to cleave the peptide from the resin support and simultaneously remove the side-chain protecting groups.

Key Milestones in the Evolution of Boc-SPPS